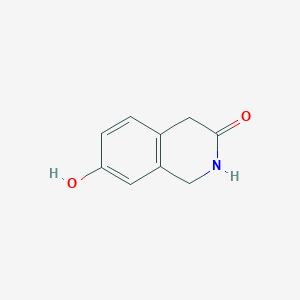

7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one

描述

属性

IUPAC Name |

7-hydroxy-2,4-dihydro-1H-isoquinolin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-8-2-1-6-4-9(12)10-5-7(6)3-8/h1-3,11H,4-5H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMFLZARQIWIXNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CNC1=O)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Mechanism and Starting Materials

The synthesis begins with 3-chloro-3'-hydroxypropionanilide (Compound 2), an amide derivative of m-aminophenol. Cyclization to form the lactam core is achieved using a eutectic mixture of aluminum chloride (AlCl₃), sodium chloride (NaCl), and potassium chloride (KCl) at 160°C. This Lewis acid system promotes intramolecular amide bond formation, yielding 7-hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one (Compound 3) as the primary product. The eutectic mixture reduces the formation of the undesired 5-hydroxy isomer, a common side product in traditional AlCl₃-mediated reactions.

Optimization of Cyclization Conditions

Key parameters influencing yield and purity include:

-

Temperature control : Exothermic foaming during reagent addition necessitates gradual heating and oil bath removal to maintain stability.

-

Solvent-free conditions : The absence of organic solvents simplifies purification and reduces costs.

-

Isolation via maleate complexation : The free base is stabilized as a maleate salt, achieving 51% yield after crystallization.

Table 1: Reaction Conditions and Outcomes for AlCl₃-Based Cyclization

| Parameter | Value/Description |

|---|---|

| Starting Material | 3-Chloro-3'-hydroxypropionanilide |

| Reagents | AlCl₃/NaCl/KCl (8:1:1 ratio) |

| Temperature | 160°C |

| Reaction Time | 1.5 hours |

| Yield (Maleate Complex) | 51% |

| Purity | >95% (HPLC) |

Iodine-Triggered Cyclization and Functionalization

Synthesis of Tetrahydroisoquinoline Core

A novel route reported by J-STAGE researchers involves iodine (I₂) and triphenylphosphine (PPh₃) to cyclize methyl 2-amino-3-oxobutanoate hydrochloride into an oxazole intermediate (Compound 5). Subsequent reduction with lithium aluminum hydride (LiAlH₄) and chlorination with thionyl chloride (SOCl₂) yields a chlorinated oxazole (Compound 6), which undergoes alkylation with a tetrahydroisoquinoline precursor (Compound 7).

Hydrolysis and Final Lactam Formation

The alkylated product (Compound 8) is deprotected using hydrochloric acid (HCl) in isopropanol/formic acid, followed by acylation with (E)-3-(2-furyl)acrylic acid and hydrolysis with lithium hydroxide (LiOH). This sequence achieves the target lactam with 66% yield under optimized stoichiometry (2 equivalents of phthalic anhydride).

Table 2: Key Steps in Iodine-Mediated Synthesis

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Oxazole Cyclization | I₂, PPh₃, Et₃N, CH₃CN | 72% |

| LiAlH₄ Reduction | LiAlH₄, THF, 0°C → rt | 85% |

| Alkylation | Cs₂CO₃, CH₃CN, 60°C | 68% |

| Final Hydrolysis | LiOH, MeOH/THF | 66% |

Comparative Analysis of Synthetic Methods

Yield and Scalability

化学反应分析

Types of Reactions: 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding quinones.

Reduction: Formation of tetrahydro derivatives.

Substitution: Introduction of various substituents at different positions on the ring.

Common Reagents and Conditions:

Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Utilizing halogenating agents, alkylating agents, or acylating agents under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted isoquinolines, quinones, and tetrahydro derivatives, depending on the specific reaction conditions and reagents used .

科学研究应用

7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one has diverse applications in scientific research, including:

作用机制

The mechanism of action of 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one involves its interaction with specific molecular targets and pathways. It is known to modulate enzyme activity, interact with DNA, and influence cellular signaling pathways. These interactions can lead to various biological effects, including neuroprotection, anti-inflammatory responses, and anticancer activity .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substituents

The following table highlights structural differences and biological activities of 7-hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one and related compounds:

Notes:

- Positional Effects : The 7-hydroxy group is critical for binding in HCV protease inhibitors, while substitution at the 4-position (e.g., phenyl in 15e) enhances α-glucosidase inhibitory activity .

- Functional Group Impact : Conversion of the 3-ketone to a carboxylic acid (e.g., in THIQ-3-carboxylic acid derivatives) introduces hydrogen-bonding capacity, improving receptor binding .

Antiviral Activity

- The parent compound exhibits potent inhibition of HCV NS3 protease (IC₅₀ = 20 nM), attributed to hydrogen bonding between the 7-OH group and protease residues .

- In contrast, 7-bromo and 7-chloro analogues lack significant antiviral activity, emphasizing the necessity of the hydroxyl group .

Enzyme Inhibition

- Compound 15e (7-hydroxy-6-methoxy-4-phenyl-THIQ-3-one) shows α-glucosidase inhibition (IC₅₀ = 8.2 µM), likely due to hydrophobic interactions from the phenyl group .

Receptor Antagonism

Key Research Findings

- Stereochemical Influence : The (R)-enantiomer of 7-hydroxy-THIQ-3-carboxylic acid is 10-fold more potent than the (S)-form in receptor binding .

- Thermodynamic Stability : X-ray crystallography of 3-(furan-3-yl)-2-phenethyl-THIQ derivatives reveals planar conformations optimal for enzyme interaction .

生物活性

7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one (7-HO-THIQ) is a heterocyclic organic compound belonging to the tetrahydroisoquinoline family. This compound has garnered significant attention in the scientific community due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of 7-HO-THIQ, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

7-HO-THIQ features a hydroxyl group at the 7th position and a ketone group at the 3rd position of its tetrahydroisoquinoline ring system. Its molecular formula is , and it has a molecular weight of 163.17 g/mol. The compound's structure allows for unique interactions with biological targets, contributing to its various biological effects.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉NO₂ |

| Molecular Weight | 163.17 g/mol |

| IUPAC Name | 7-hydroxy-2,4-dihydro-1H-isoquinolin-3-one |

| CAS Number | 53389-81-4 |

The biological activity of 7-HO-THIQ is primarily attributed to its interaction with specific molecular targets and pathways:

- Neuroprotection : Research indicates that 7-HO-THIQ exhibits neuroprotective effects by modulating oxidative stress and inflammation in neuronal cells. It has been shown to reduce neuronal apoptosis in models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease .

- Antitumor Activity : Studies have demonstrated that 7-HO-THIQ possesses anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. The compound appears to interfere with cell cycle progression and promote the activation of apoptotic pathways.

- Anti-inflammatory Effects : The compound has been observed to inhibit the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

Table 2: Summary of Biological Activities

Neuroprotective Effects

A study published in Neuroscience Letters highlighted that treatment with 7-HO-THIQ significantly reduced neuronal cell death induced by oxidative stress in vitro. This protective effect was linked to the compound's ability to enhance antioxidant enzyme activity.

Anticancer Properties

In a recent investigation reported in Cancer Research, researchers explored the effects of 7-HO-THIQ on breast cancer cell lines. The results indicated that the compound inhibited cell growth in a dose-dependent manner and induced apoptosis through mitochondrial pathways.

Anti-inflammatory Mechanism

Research conducted by Zhang et al. (2020) demonstrated that 7-HO-THIQ effectively suppressed lipopolysaccharide (LPS)-induced inflammation in macrophages by downregulating NF-kB signaling pathways .

常见问题

Basic Research Question

- 1H NMR : Aromatic protons (e.g., H-6 and H-8) appear as doublets at δ 6.8–7.2 ppm, while the hydroxyl proton resonates as a singlet at δ 9.5–10.0 ppm .

- X-ray Crystallography : Single-crystal studies (e.g., CCDC deposition) reveal intermolecular hydrogen bonds (O–H⋯O and N–H⋯O) that stabilize the dihydrate form, with bond lengths of 1.37–1.85 Å .

- Mass Spectrometry : ESI-MS typically shows [M+H]+ peaks at m/z 178.1 for the parent compound .

How can enantiomeric purity be ensured during synthesis of chiral derivatives?

Advanced Research Question

Enantioselective synthesis of (S)- or (R)-7-hydroxy-1,2,3,4-tetrahydroisoquinolin-3-carboxylic acid derivatives requires chiral auxiliaries or catalysts. For example, (S)-configured analogs are synthesized using L-proline-mediated asymmetric induction, achieving enantiomeric excess (ee) >98% as confirmed by chiral HPLC (Chiralpak AD-H column) . Racemization risks are minimized by avoiding high temperatures (>80°C) during acylations.

What contradictions exist in reported bioactivity data for this compound class?

Advanced Research Question

Discrepancies arise from assay variability (e.g., AChE source: electric eel vs. human recombinant) and substituent effects. For instance:

- 1g (2-phenylacetyl) shows IC₅₀ = 4.5 µM in one study but 9.1 µM in another due to differences in enzyme preparation .

- Fluorinated analogs (e.g., 7-fluoro derivatives) exhibit higher blood-brain barrier permeability in rodent models compared to methoxy-substituted analogs, conflicting with in vitro solubility data .

What pharmacological applications are emerging for this scaffold?

Advanced Research Question

The compound is a precursor to non-typical antipsychotics (e.g., dopamine D₂/D₃ receptor modulators) and neuroprotective agents. Key findings:

- 7-Hydroxy-3,4-dihydro-1H-quinolin-2-one forms hydrogen-bonded networks in crystal structures, enhancing stability for drug formulation .

- 7-Methoxy-1,2,3,4-tetrahydroisoquinolin-4-amine dihydrochloride demonstrates serotonin receptor affinity (Ki = 18 nM) in radioligand binding assays .

How do solvent and pH conditions impact recrystallization efficiency?

Basic Research Question

Recrystallization from aqueous ethanol (70% v/v) at pH 5–6 yields colorless blocks with 85–90% recovery. Acidic conditions (pH <4) promote hydrate formation, while alkaline conditions (pH >8) degrade the lactam ring . Polar aprotic solvents (e.g., DMF) are avoided due to poor solubility.

What strategies resolve low yields in large-scale acylations?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。